molecular formula C14H25N3O B2657453 N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide CAS No. 1645353-40-7

N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide

Cat. No.: B2657453
CAS No.: 1645353-40-7
M. Wt: 251.374
InChI Key: MFYFGRDBJXXPGD-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide is a complex organic compound that features a cyanomethyl group, a cyclohexyl ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide typically involves multiple steps, including the formation of the cyanomethyl group and the attachment of the cyclohexyl ring. Common synthetic routes may include:

    Formation of the Cyanomethyl Group: This can be achieved through the reaction of a suitable precursor with cyanide sources under controlled conditions.

    Attachment of the Cyclohexyl Ring: This step may involve the use of cyclohexylamine derivatives and appropriate coupling reagents.

    Formation of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating biochemical pathways, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-[(5-methylcyclohexyl)amino]acetamide
  • N-(Cyanomethyl)-2-[(2-propan-2-ylcyclohexyl)amino]acetamide

Uniqueness

N-(Cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the presence of the cyanomethyl group and the specific substitution pattern on the cyclohexyl ring.

Properties

IUPAC Name

N-(cyanomethyl)-2-[(5-methyl-2-propan-2-ylcyclohexyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-10(2)12-5-4-11(3)8-13(12)17-9-14(18)16-7-6-15/h10-13,17H,4-5,7-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYFGRDBJXXPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)NCC(=O)NCC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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